molecular formula C11H12N4O B5639964 N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5639964
M. Wt: 216.24 g/mol
InChI Key: UFXDGHFDWZZIMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep chemical processes starting from simple precursors. While specific synthesis routes for "N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide" are not detailed in the available literature, general methods for synthesizing similar triazole compounds involve the cyclization of amidines and reaction with azides or hydrazines. For example, synthesis approaches for related structures include the cyclization of benzamides with phenylhydrazines or the reaction of triazole esters with diamines under controlled conditions to yield triazole derivatives (Kan, 2015), (Manikrao et al., 2011).

Molecular Structure Analysis

The molecular structure of triazole compounds, including "this compound," typically features a planar triazole ring due to the aromaticity and electron delocalization within the ring. This planarity and the presence of substituents like the carboxamide and dimethylphenyl groups significantly affect the compound's electronic distribution and chemical reactivity. The structure can be analyzed through techniques like NMR, IR, MS, and X-ray crystallography as demonstrated in related studies (Shen et al., 2013).

Chemical Reactions and Properties

The chemical properties of "this compound" would be influenced by its functional groups. Triazole compounds are known for participating in various chemical reactions, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions. The triazole ring can act as a ligand in complex formation with metals, affecting its chemical behavior and potential applications in materials science and pharmaceuticals.

Physical Properties Analysis

The physical properties of triazole derivatives, including melting point, solubility, and crystalline structure, depend on their molecular arrangement and external functional groups. These properties can be studied through differential scanning calorimetry (DSC) and X-ray crystallography. For instance, similar energetic compounds demonstrate distinct thermal stability and crystal structures (Qin et al., 2016).

Scientific Research Applications

Pharmacological Properties

  • N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide and its derivatives exhibit significant pharmacological properties. They are particularly noted for their anti-convulsive activity and are useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).

Antioxidant and Urease Inhibition Activities

  • New derivatives of this compound, including N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine and others, have shown excellent antioxidant activity, surpassing standard drugs in some cases. Additionally, certain derivatives have demonstrated potent urease inhibitory activities, indicating potential for diverse biomedical applications (Khan et al., 2010).

Crystal Structure Analysis

  • Studies on the crystal structure of related compounds, such as N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide, have provided insights into the molecular arrangement and interactions, which are crucial for understanding their pharmacological efficacy (Kang et al., 2015).

Synthesis and Molecular Docking Studies

  • Synthetic derivatives have been evaluated for their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. Molecular docking studies help in understanding the binding interactions, which is valuable for drug design (Riaz et al., 2020).

Antimicrobial Activities

  • Novel derivatives have been synthesized and evaluated for their antimicrobial activities against primary pathogens, including various bacterial strains and fungi. Some compounds exhibited potent antibacterial effects, particularly against Staphylococcus aureus and pathogenic yeast Candida albicans (Pokhodylo et al., 2021).

Applications in Metal-Organic Frameworks

  • Isomeric Zn(II)-based metal–organic frameworks utilizing bifunctional triazolate–carboxylate linkers exhibit distinct gas sorption behaviors. This indicates potential applications in gas storage and separation processes (Chen et al., 2016).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-4-3-5-9(8(7)2)14-11(16)10-12-6-13-15-10/h3-6H,1-2H3,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXDGHFDWZZIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

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